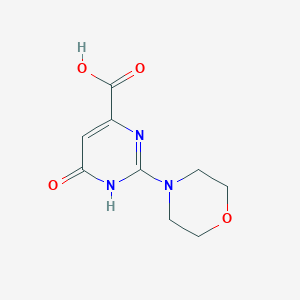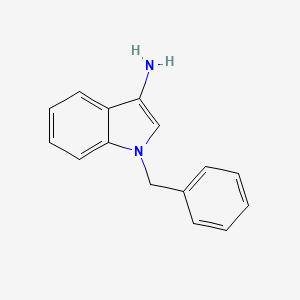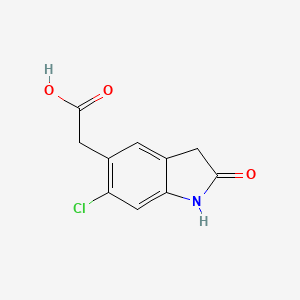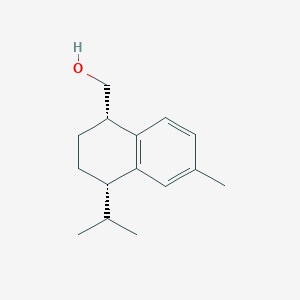
2-Chloro-4-(piperidin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(piperidin-4-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a piperidin-4-yl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with piperidine. The process can be summarized as follows:
Starting Materials: 2-Chloro-4-nitrobenzonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-chloro-4-nitrobenzonitrile is dissolved in the solvent, and the base is added to deprotonate the piperidine. The piperidine is then added to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (typically around 80-100°C) for several hours.
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Sodium chlorite (NaClO2), oxygen (O2) with catalysts.
Major Products
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Chloro-4-(piperidin-4-yl)benzylamine.
Oxidation: 2-Chloro-4-(piperidin-4-yl)benzamide.
Aplicaciones Científicas De Investigación
2-Chloro-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool compound in the study of biological pathways and molecular interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(piperidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(4-piperidinyloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzene ring.
4-(Piperidin-4-yl)benzonitrile: Lacks the chloro substituent.
2-Chloro-4-(piperidin-4-yl)benzamide: The nitrile group is replaced with an amide group.
Uniqueness
2-Chloro-4-(piperidin-4-yl)benzonitrile is unique due to the presence of both a chloro and a piperidin-4-yl group on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
2-chloro-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |
Clave InChI |
CNQVAZDWISSOMN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


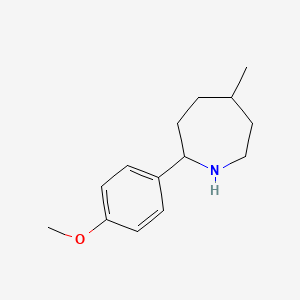
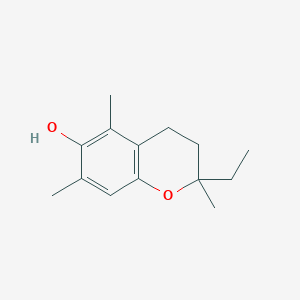
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
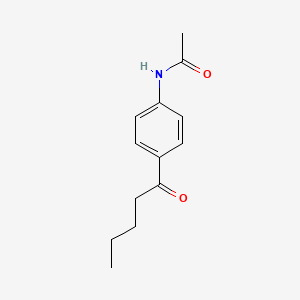
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)

